molecular formula C21H21N3O5 B11368554 Methyl 4-({4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Methyl 4-({4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Cat. No.: B11368554
M. Wt: 395.4 g/mol
InChI Key: ZMWCVJIPXYJUKU-UHFFFAOYSA-N
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Description

Methyl 4-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate is a complex organic compound that features a unique structure combining an oxadiazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Butanamido Group: This is achieved through an amidation reaction, where the oxadiazole intermediate reacts with a butanoic acid derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate has several research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structure.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: Its interactions with biological macromolecules are of interest for drug design and development.

Mechanism of Action

The mechanism of action of methyl 4-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxyphenylacetate
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate is unique due to its combination of an oxadiazole ring and a benzoate ester, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate

InChI

InChI=1S/C21H21N3O5/c1-27-17-7-4-3-6-16(17)20-23-19(29-24-20)9-5-8-18(25)22-15-12-10-14(11-13-15)21(26)28-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,22,25)

InChI Key

ZMWCVJIPXYJUKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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